molecular formula C17H14ClN3O4 B10966984 methyl 2-chloro-5-{[(Z)-(5-cyano-1,4-dimethyl-2,6-dioxo-1,6-dihydropyridin-3(2H)-ylidene)methyl]amino}benzoate

methyl 2-chloro-5-{[(Z)-(5-cyano-1,4-dimethyl-2,6-dioxo-1,6-dihydropyridin-3(2H)-ylidene)methyl]amino}benzoate

Cat. No.: B10966984
M. Wt: 359.8 g/mol
InChI Key: SXHLYURJZQCMOB-UHFFFAOYSA-N
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Description

METHYL 2-CHLORO-5-({[5-CYANO-1,4-DIMETHYL-2,6-DIOXO-1,6-DIHYDRO-3(2H)-PYRIDINYLIDEN]METHYL}AMINO)BENZOATE is a complex organic compound with potential applications in various scientific fields. This compound features a benzoate ester linked to a pyridinylidene moiety, which contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-CHLORO-5-({[5-CYANO-1,4-DIMETHYL-2,6-DIOXO-1,6-DIHYDRO-3(2H)-PYRIDINYLIDEN]METHYL}AMINO)BENZOATE typically involves multi-step organic reactions. One common approach is to start with the chlorination of methyl benzoate, followed by the introduction of the pyridinylidene group through a condensation reaction. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of automated systems for temperature and pressure regulation, along with continuous stirring, helps in achieving consistent product quality. Purification steps such as recrystallization or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-CHLORO-5-({[5-CYANO-1,4-DIMETHYL-2,6-DIOXO-1,6-DIHYDRO-3(2H)-PYRIDINYLIDEN]METHYL}AMINO)BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of amines or alcohols.

    Substitution: The chlorine atom in the benzoate ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary but often involve specific temperatures, solvents, and catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

METHYL 2-CHLORO-5-({[5-CYANO-1,4-DIMETHYL-2,6-DIOXO-1,6-DIHYDRO-3(2H)-PYRIDINYLIDEN]METHYL}AMINO)BENZOATE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of METHYL 2-CHLORO-5-({[5-CYANO-1,4-DIMETHYL-2,6-DIOXO-1,6-DIHYDRO-3(2H)-PYRIDINYLIDEN]METHYL}AMINO)BENZOATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction, or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

    METHYL 2-CHLORO-5-({[5-CYANO-1,4-DIMETHYL-2,6-DIOXO-1,6-DIHYDRO-3(2H)-PYRIDINYLIDEN]METHYL}AMINO)BENZOATE: is similar to other benzoate esters and pyridinylidene derivatives.

    METHYL 2-CHLORO-5-({[5-CYANO-1,4-DIMETHYL-2,6-DIOXO-1,6-DIHYDRO-3(2H)-PYRIDINYLIDEN]METHYL}AMINO)BENZOATE: shares structural similarities with compounds used in medicinal chemistry and materials science.

Uniqueness

The uniqueness of METHYL 2-CHLORO-5-({[5-CYANO-1,4-DIMETHYL-2,6-DIOXO-1,6-DIHYDRO-3(2H)-PYRIDINYLIDEN]METHYL}AMINO)BENZOATE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C17H14ClN3O4

Molecular Weight

359.8 g/mol

IUPAC Name

methyl 2-chloro-5-[(5-cyano-2-hydroxy-1,4-dimethyl-6-oxopyridin-3-yl)methylideneamino]benzoate

InChI

InChI=1S/C17H14ClN3O4/c1-9-12(7-19)15(22)21(2)16(23)13(9)8-20-10-4-5-14(18)11(6-10)17(24)25-3/h4-6,8,23H,1-3H3

InChI Key

SXHLYURJZQCMOB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(C(=C1C=NC2=CC(=C(C=C2)Cl)C(=O)OC)O)C)C#N

Origin of Product

United States

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